molecular formula C18H26ClN5 B4195751 N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride

Cat. No.: B4195751
M. Wt: 347.9 g/mol
InChI Key: FAVXOXVFXGTNIX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride: is a chemical compound that belongs to the class of quinazolinamines It is characterized by the presence of a quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings The compound also features a piperazine ring substituted with a methyl group and a cyclopentyl group attached to the nitrogen atom of the quinazoline ring

Properties

IUPAC Name

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5.ClH/c1-22-10-12-23(13-11-22)18-20-16-9-5-4-8-15(16)17(21-18)19-14-6-2-3-7-14;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVXOXVFXGTNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or formic acid, followed by cyclization.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the quinazoline intermediate with 1-methylpiperazine under appropriate conditions, such as heating in the presence of a suitable solvent.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced by reacting the intermediate with cyclopentylamine under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride can be compared with other similar compounds, such as:

    N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine: The free base form of the compound.

    N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinone: A related compound with a carbonyl group instead of an amine group.

    N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinecarboxamide: A related compound with a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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